Product packaging for meta-Amorolfine(Cat. No.:)

meta-Amorolfine

Cat. No.: B1154617
M. Wt: 317.51
Attention: For research use only. Not for human or veterinary use.
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Description

meta-Amorolfine is a chemical compound that serves as a high-quality analytical standard for research and development purposes . It is specifically designed for use in high-performance liquid chromatography (HPLC) analysis, providing researchers with a reliable reference material for method development, calibration, and quality control in analytical studies . As a deuterated analog, it is particularly useful in mass spectrometry and other analytical techniques where labeled internal standards are required for accurate quantification . This compound is closely related to Amorolfine, a broad-spectrum antifungal agent with a well-defined mechanism of action. Amorolfine, the parent compound, is a morpholine derivative that exerts its antifungal effects by inhibiting two key enzymes in ergosterol biosynthesis: Δ14-sterol reductase and Δ7-Δ8 sterol isomerase . This dual inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of abnormal sterols, ultimately compromising membrane integrity and function . Amorolfine is active against a wide range of fungi, including dermatophytes, yeasts, and molds . This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C₂₁H₃₅NO

Molecular Weight

317.51

Synonyms

(2R,6S)-2,6-Dimethyl-4-(2-methyl-3-(3-(tert-pentyl)phenyl)propyl)morpholine;  Amorolfine Impurity D

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Meta Amorolfine

Established Synthetic Routes for Amorolfine (B1665469) and its Analogues

The synthesis of amorolfine and its analogues generally involves the coupling of two key fragments: a substituted 2-methyl-3-phenylpropyl moiety and a cis-2,6-dimethylmorpholine (B33440) ring. Various synthetic strategies have been developed to achieve this, often with a focus on controlling the stereochemistry of the final product.

Key Precursors and Reaction Pathways

The primary precursors for the synthesis of amorolfine are a substituted phenylpropanal or a derivative thereof, and cis-2,6-dimethylmorpholine. One common route to the phenylpropanal intermediate, 2-methyl-3-[4-(tert-pentyl)phenyl]propanal, involves the Heck reaction between 4-iodo-tert-pentylbenzene and 2-methylallyl alcohol, catalyzed by a palladium complex. researchgate.netub.edu

The subsequent key step is a reductive amination reaction between the propanal derivative and cis-2,6-dimethylmorpholine. ub.edu This reaction forms the crucial carbon-nitrogen bond, linking the two main fragments of the molecule. The reduction of the intermediate imine or enamine can be achieved using various reducing agents, such as sodium triacetoxyborohydride.

An alternative pathway involves the condensation of α-methylcinnamaldehyde with cis-2,6-dimethylmorpholine, followed by catalytic hydrogenation. This approach directly introduces the 2-methyl-3-phenylpropyl side chain onto the morpholine (B109124) nitrogen. researchgate.net

The synthesis of the cis-2,6-dimethylmorpholine precursor is typically achieved through the cyclization of diisopropanolamine (B56660) in the presence of an acid catalyst like sulfuric acid. nih.govnih.gov

PrecursorRole in Synthesis
Substituted phenylpropanalProvides the core phenylpropyl side chain
cis-2,6-DimethylmorpholineForms the heterocyclic ring of the final molecule
DiisopropanolamineStarting material for the synthesis of cis-2,6-dimethylmorpholine

Stereoselective Synthesis Approaches

Amorolfine possesses two chiral centers in the morpholine ring and one in the side chain, leading to multiple possible stereoisomers. Asymmetric hydrogenation of a suitable prochiral precursor, such as 2-methyl-3-(p-tert-pentylphenyl)propenol, is a key strategy to introduce the desired stereochemistry in the side chain. nih.govwikipedia.org Chiral rhodium complexes are often employed as catalysts for this transformation, achieving high enantioselectivity.

The stereochemistry of the 2,6-dimethylmorpholine (B58159) ring is typically established during its synthesis, with methods available to produce the cis isomer selectively. nih.gov The final coupling step then joins the chiral side chain with the cis-configured morpholine ring to yield the desired amorolfine stereoisomer.

Targeted Synthesis of meta-Amorolfine and Isomeric Control

The synthesis of this compound requires a regioselective approach to introduce the tert-pentyl group at the meta position of the phenyl ring. The general synthetic strategy would mirror that of amorolfine, but with a meta-substituted precursor.

Regioselective Synthesis of the meta-Substituted Phenyl Moiety

A plausible route to the key intermediate, 2-methyl-3-(3-tert-pentylphenyl)propan-1-ol, starts with the synthesis of a meta-substituted precursor, such as 3-tert-butylbromobenzene. This can be prepared from m-bromobenzoic acid. researchgate.net The tert-pentyl group can be introduced through a Friedel-Crafts alkylation of a suitable benzene (B151609) derivative, although directing this alkylation to the meta position can be challenging and may require specific directing groups or multi-step sequences. reddit.comwikipedia.org

Once the meta-substituted bromobenzene (B47551) is obtained, a Grignard reagent can be formed. Reaction of this Grignard reagent with a suitable epoxide, such as methyloxirane, would yield a secondary alcohol. Subsequent oxidation and further functional group manipulations would lead to the desired 2-methyl-3-(3-tert-pentylphenyl)propanal. An alternative approach involves the reaction of the Grignard reagent with propylene (B89431) oxide to directly form a 2-methyl-3-(3-tert-pentylphenyl)propan-1-ol precursor. acs.orgresearchgate.net

Another strategy could involve the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) from substituted alkylaromatics via bromination and alkylation, which could potentially be adapted for the tert-pentyl analogue. google.comnih.gov

Starting MaterialTarget IntermediateKey Reactions
m-Bromobenzoic acid3-tert-PentylbromobenzeneFriedel-Crafts alkylation, Grignard reaction
3-tert-Pentylbromobenzene2-Methyl-3-(3-tert-pentylphenyl)propan-1-olGrignard reaction with epoxide
Substituted alkylaromatics2-Methyl-3-(3-tert-pentylphenyl)propanalBromination, Alkylation

Chromatographic Separation and Chiral Resolution Techniques

The synthesis of this compound will likely result in a mixture of stereoisomers. Chromatographic techniques are essential for their separation and for obtaining enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the separation of enantiomers. nih.gov

For the resolution of the chiral alcohol intermediate, 2-methyl-3-(3-tert-pentylphenyl)propan-1-ol, derivatization with a chiral resolving agent to form diastereomers is a common strategy. chemeurope.comresearchgate.net These diastereomers can then be separated by conventional chromatography or crystallization. researchgate.net Chiral acids, such as Mosher's acid or its analogues, can be used to form diastereomeric esters with the alcohol, facilitating their separation. acs.org

Diastereomeric crystallization is another effective method for separating enantiomers. researchgate.netreddit.com This involves forming a salt between the racemic mixture and a chiral resolving agent, leading to the crystallization of one diastereomer, which can then be isolated.

Deuteration Strategies for Isotopic Labeling

Isotopic labeling of this compound with deuterium (B1214612) can be valuable for metabolic studies and as internal standards in analytical methods. researchgate.net Deuteration can be achieved by introducing deuterium atoms at specific positions in the molecule.

One strategy involves the synthesis of deuterated precursors. For instance, deuterated propylene oxide can be synthesized and used in the Grignard reaction to introduce deuterium into the propanol (B110389) side chain. acs.orgresearchgate.net Similarly, the synthesis of deuterated cis-2,6-dimethylmorpholine would lead to a deuterated morpholine ring in the final product.

Another approach is through hydrogen-deuterium exchange reactions on the final this compound molecule or its precursors. Benzylic positions are particularly susceptible to deuteration under certain catalytic conditions, for example, using a palladium catalyst with deuterium gas or deuterium oxide. nih.govacs.org This could be a method to introduce deuterium at the benzylic position of the phenylpropyl side chain.

Deuteration ApproachTarget SiteKey Reagents/Methods
Use of deuterated precursorsPropanol side chain, Morpholine ringDeuterated propylene oxide, Deuterated cis-2,6-dimethylmorpholine
Hydrogen-deuterium exchangeBenzylic position of the side chainPalladium catalyst, D2 or D2O

Methods for Incorporating Deuterium into the Amorolfine Structure (e.g., Deuterated Solvents, Selective Hydrogenation)

The introduction of deuterium, a stable isotope of hydrogen, into the this compound structure is a powerful tool for mechanistic and metabolic studies. nih.govchem-station.com Several synthetic strategies can be employed to achieve site-specific deuteration. researchgate.net

One primary method involves the use of deuterated reducing agents during the synthesis. A plausible synthetic route to this compound involves the reductive amination of a suitable aldehyde, such as 3-(3-(tert-pentyl)phenyl)-2-methylpropanal, with cis-2,6-dimethylmorpholine. By substituting a standard hydride source like sodium borohydride (B1222165) (NaBH₄) with its deuterated counterpart, sodium borodeuteride (NaBD₄), deuterium can be selectively installed at the carbon atom newly bonded to the morpholine nitrogen.

Another robust technique is catalytic hydrogen-deuterium exchange. acs.org This method is particularly useful for late-stage labeling of the final compound or its precursors. acs.org For this compound, palladium-catalyzed C-H activation could facilitate deuterium incorporation at specific positions, such as the benzylic carbons, using deuterium gas (D₂) or deuterated solvents like D₂O as the deuterium source. researchgate.netacs.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the exchange. acs.org

Furthermore, deuterated solvents can be used in reactions catalyzed by organocatalysts or N-heterocyclic carbenes (NHC) to label specific positions. nih.govnih.gov For instance, an NHC-catalyzed reaction could introduce deuterium at the aldehyde position of a precursor before the reductive amination step, utilizing D₂O as the deuterium source. nih.gov

Table 1: Potential Methods for Deuterium Incorporation into this compound

Method Deuterium Source Potential Labeling Site(s) Key Considerations
Reductive Amination Sodium borodeuteride (NaBD₄) C1' of the propyl side chain Requires synthesis of the aldehyde precursor.
Catalytic H-D Exchange Deuterium gas (D₂), Deuterium oxide (D₂O) Benzylic positions, aromatic ring Catalyst selection is key for regioselectivity. acs.org

Applications of Deuterated this compound in Mechanistic Studies

Deuterated this compound serves as an invaluable probe in various mechanistic investigations. researchgate.net Its primary application lies in studying the kinetic isotope effect (KIE), where the difference in reaction rates between the deuterated and non-deuterated compound can reveal the rate-determining step of a reaction. chem-station.com

In the context of drug metabolism, cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds. If a C-H bond on this compound is a primary site of metabolic breakdown, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism. This is because the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, which is harder for the enzyme to break. Observing a slower rate of metabolism for the deuterated analogue provides strong evidence that the deuterated site is a key metabolic "hotspot." nih.gov

This information is critical for understanding the pharmacokinetics of the compound and can guide the design of new analogues with improved metabolic stability. For example, if the benzylic position is identified as a site of rapid metabolism via a KIE study, medicinal chemists could block this position with a group like fluorine to enhance the drug's half-life. Deuterium-labeled compounds are also essential as internal standards in quantitative mass spectrometry-based bioassays, allowing for precise measurement of the drug's concentration in biological samples. acs.org

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net By systematically modifying the this compound scaffold, it is possible to identify key pharmacophoric elements and optimize antifungal potency. mdpi.com

Morpholine Ring Modifications

The morpholine ring is a common pharmacophore in many biologically active compounds and is a key feature of Amorolfine's antifungal activity. nih.govresearchgate.net Modifications to this ring can influence the compound's potency, selectivity, and pharmacokinetic properties.

One strategy involves altering the substituents on the morpholine ring. The cis-2,6-dimethyl groups in Amorolfine are crucial for its activity. Synthesizing analogues with different alkyl groups (e.g., diethyl, dipropyl) or removing them entirely could reveal the steric requirements for optimal interaction with its biological targets, sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.gov

Another approach is to replace the oxygen atom in the morpholine ring with other heteroatoms, such as sulfur (to form a thiomorpholine (B91149) analogue) or a substituted nitrogen (to form a piperazine (B1678402) analogue). These changes would significantly alter the ring's electronics, polarity, and hydrogen bonding capacity, potentially leading to novel interactions with the target enzymes.

Table 2: Proposed Morpholine Ring Modifications and Rationale

Modification Rationale
Vary 2,6-substituents (e.g., H, Et) Probe steric tolerance at the active site.
Replace ring oxygen with sulfur (Thiomorpholine) Alter ring polarity and hydrogen bonding potential.

Phenyl Ring Substitutions

The position of the side chain on the phenyl ring defines this compound. Further substitutions on this ring can modulate the electronic and lipophilic properties of the molecule, which can impact target binding and membrane permeability. mdpi.com Studies on other antifungal agents have shown that halogen substituents, such as fluorine or chlorine, on the phenyl ring can significantly enhance potency. nih.govyoutube.com

Introducing small electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho- and para-positions relative to the meta-propyl side chain could be explored. The position of these substituents is critical; in some classes of compounds, para-substitution is most effective, while in others, additional meta-substitution provides the greatest benefit. mdpi.comnih.gov Synthesizing a small library of these substituted analogues would clarify the optimal electronic and steric profile for the phenyl ring.

Side Chain Variations

The propyl side chain acts as a linker between the pharmacophoric morpholine ring and the phenyl moiety. Its length, flexibility, and branching can influence how the molecule fits into the enzyme's active site. nih.govnih.gov

Advanced Structural and Spectroscopic Characterization of Meta Amorolfine

High-Resolution Spectroscopic Techniques for Isomer Differentiation

High-resolution spectroscopic methods are indispensable for distinguishing between positional isomers like meta-Amorolfine and para-Amorolfine. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of individual nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Differences in the substitution pattern on the phenyl ring between meta- and para-Amorolfine would result in distinct NMR spectra.

In ¹H NMR, the aromatic protons of this compound would exhibit a more complex splitting pattern compared to the more symmetrical para-isomer. The protons on the phenyl ring in the meta-isomer would appear as four distinct signals, likely multiplets, in the aromatic region (typically δ 7.0-7.5 ppm). In contrast, the para-isomer often shows a simpler AA'BB' system, which can sometimes appear as two doublets.

¹³C NMR spectroscopy would also show clear differences. The number of unique carbon signals in the aromatic region would differ. This compound would display six distinct aromatic carbon signals, whereas the higher symmetry of para-Amorolfine results in only four signals for the phenyl ring carbons. The chemical shifts of the aliphatic carbons in the side chain and the morpholine (B109124) ring would also be subtly influenced by the change in the electronic environment due to the different substitution pattern.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning all proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the molecule. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Illustrative ¹H NMR Data Comparison:

Proton Assignment (this compound - Illustrative) Chemical Shift (δ ppm) (Illustrative) Proton Assignment (para-Amorolfine - Reference) Chemical Shift (δ ppm) (Reference)
Aromatic-H7.20-7.45 (m)Aromatic-H7.10 (d), 7.25 (d)
Morpholine-H2.40-2.80 (m)Morpholine-H2.45-2.85 (m)
Side Chain-CH₂1.60-1.80 (m)Side Chain-CH₂1.65-1.85 (m)
Side Chain-CH1.90-2.10 (m)Side Chain-CH1.95-2.15 (m)
Morpholine-CH₃0.90 (d)Morpholine-CH₃0.92 (d)
Side Chain-CH₃1.25 (s)Side Chain-CH₃1.28 (s)

Illustrative ¹³C NMR Data Comparison:

Carbon Assignment (this compound - Illustrative) Chemical Shift (δ ppm) (Illustrative) Carbon Assignment (para-Amorolfine - Reference) Chemical Shift (δ ppm) (Reference)
Aromatic C (quaternary, substituted)148.5, 138.0Aromatic C (quaternary, substituted)147.8, 137.5
Aromatic CH128.5, 126.0, 125.5, 123.0Aromatic CH128.8, 125.2
Morpholine CH₂68.5Morpholine CH₂68.7
Morpholine CH58.0Morpholine CH58.2
Side Chain CH₂38.0Side Chain CH₂38.1
Side Chain CH35.0Side Chain CH35.2
Quaternary C (tert-butyl)34.5Quaternary C (tert-butyl)34.6
Morpholine CH₃19.0Morpholine CH₃19.1
Side Chain CH₃29.0Side Chain CH₃29.2

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While this compound and para-Amorolfine are isomers and thus have the same exact molecular weight, their fragmentation patterns in MS/MS experiments could show subtle differences.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound like this compound. The fragmentation pathways can be influenced by the position of the substituent on the phenyl ring, potentially leading to different relative abundances of certain fragment ions.

Illustrative HRMS Data:

Compound Molecular Formula Calculated Exact Mass Observed Exact Mass (Illustrative)
This compoundC₂₁H₃₅NO317.2719317.2721
para-AmorolfineC₂₁H₃₅NO317.2719317.2718

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution pattern on the aromatic ring gives rise to characteristic absorption bands. For meta-disubstituted benzene (B151609) rings, there are typically characteristic bands in the regions of 1600-1450 cm⁻¹ (C=C stretching) and 900-690 cm⁻¹ (C-H out-of-plane bending). These patterns would be distinct from those of a para-disubstituted ring.

Illustrative IR Absorption Bands for Aromatic Substitution:

Vibrational Mode This compound (Illustrative Wavenumber, cm⁻¹) para-Amorolfine (Reference Wavenumber, cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2980-28502980-2850
Aromatic C=C Stretch~1605, 1585, 1470~1615, 1510
C-H Out-of-Plane Bending~880, 780, 690~830

Purity Assessment and Stereochemical Integrity Analysis

Ensuring the purity and stereochemical integrity of a chiral molecule like this compound is critical. Amorolfine (B1665469) itself is a racemic mixture of cis-isomers.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the standard method for separating enantiomers and diastereomers. For this compound, which possesses stereocenters, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to separate the different stereoisomers. By using a chiral stationary phase, the enantiomers of this compound would interact differently with the column, leading to different retention times. This allows for the quantification of the enantiomeric excess (ee) and the assessment of the stereochemical purity of a sample.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Following an extensive search of scientific literature and chemical databases, no specific data on the optical rotation or circular dichroism of a compound identified as "this compound" has been found. The parent compound, Amorolfine, is characterized by a para-substituted phenyl ring. An isomer with a meta-substitution pattern, which would be denoted as this compound, is not described in the available scientific literature.

Consequently, there are no published research findings, data tables, or spectroscopic analyses related to the chiroptical properties of this compound. The study of a molecule's interaction with plane-polarized and circularly polarized light is fundamental to determining its stereochemistry, including its specific rotation ([α]) and Cotton effects observed in circular dichroism (CD) spectroscopy. However, without experimental or theoretical data for this compound, a detailed analysis in this regard cannot be provided.

Further research and synthesis of this specific isomer would be required to characterize its optical properties.

Molecular and Cellular Mechanisms of Action of Meta Amorolfine

Elucidation of Specific Biochemical Targets within Fungal Pathogens

meta-Amorolfine, like other morpholine (B109124) antifungals, exerts its effects by targeting two critical enzymes in the later stages of ergosterol (B1671047) production. nih.govresearchgate.netacs.orgmdpi.comseq.esresearchgate.netnih.gov This dual-target mechanism is a hallmark of the morpholine class of antifungals. acs.orgmdpi.comresearchgate.netresearchgate.net

Inhibition of Ergosterol Biosynthesis Pathway Enzymes

The primary targets of morpholine antifungals are Sterol Δ14-Reductase (Erg24) and Sterol Δ7-Δ8-Isomerase (Erg2). researchgate.netmdpi.comseq.esresearchgate.netnih.govdrugbank.commdpi.com By inhibiting these two successive enzymes, this compound effectively halts the production of ergosterol. researchgate.net

The primary mechanism of action for morpholines like this compound is the inhibition of Erg24 and Erg2. mdpi.comresearchgate.net While allylamine (B125299) antifungals are known to target Squalene (B77637) Epoxidase (Erg1), this is not the established target for the morpholine class. acs.orgmdpi.comresearchgate.net Therefore, any impact of this compound on Squalene Epoxidase (Erg1) activity is not considered a primary or significant part of its mechanism of action.

Downstream Biochemical Consequences of Ergosterol Depletion

The inhibition of Erg24 and Erg2 by this compound leads to two major downstream biochemical consequences: the depletion of ergosterol in the fungal cell membrane and the corresponding accumulation of aberrant sterol intermediates. researchgate.netdrugbank.com This altered sterol profile disrupts the physical properties and enzymatic functions of the cell membrane, ultimately leading to fungal growth inhibition or cell death. researchgate.net

A direct result of the inhibition of Sterol Δ14-Reductase (Erg24) is the accumulation of its substrate, which includes Δ8,14-sterols. researchgate.net One of the principal aberrant sterols that builds up in the fungal cell is ignosterol (B1194617). nih.govresearchgate.netdrugbank.comresearchgate.netwikipedia.org The presence of these non-native, bulky sterols within the cell membrane alters its fluidity, permeability, and the function of membrane-bound enzymes. researchgate.net While the accumulation of ignosterol is a known consequence of treatment with morpholine antifungals, specific quantitative data on the accumulation of ignosterol and 24-methylene ignosterol following treatment with this compound is not extensively documented. Studies on the related compound amorolfine (B1665469) have demonstrated this accumulation pattern.

Below is a table summarizing the effects of amorolfine on the sterol profile of Candida albicans, which is indicative of the expected effects of this compound due to their shared mechanism of action.

SterolControl (%)Amorolfine (0.125 µg/mL) (%)Amorolfine (0.25 µg/mL) (%)
Squalene7.1722.0417.08
Ergosterol73.3415.5211.12
LichesterolNot Detected25.1332.13
IgnosterolNot Detected9.8911.11
Data derived from studies on Amorolfine's effect on Candida albicans, illustrating the general impact of morpholine antifungals on fungal sterol composition. nih.govresearchgate.net
Perturbations in Fungal Cell Membrane Fluidity and Permeability

The primary mechanism of this compound involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: Δ14-sterol reductase and Δ7-8 isomerase. nih.govwikipedia.orgpatsnap.comdrugbank.comdrfungus.orgnih.govtermedia.plnih.govnih.gov This dual inhibition leads to a depletion of ergosterol and a simultaneous accumulation of non-typical, spherical sterols, such as ignosterol, within the fungal cytoplasmic membrane. nih.govwikipedia.orgpatsnap.comdrugbank.comdrfungus.orgnih.govnih.govnih.govnewdrugapprovals.org

Ergosterol is crucial for maintaining the fluidity, permeability, and integrity of the fungal cell membrane. patsnap.comebsco.commedscape.com Its depletion and replacement with abnormal sterols disrupt these critical functions. medscape.commdpi.com The altered membrane structure leads to increased permeability, allowing for the leakage of essential cellular components and impairing vital transport processes across the membrane. patsnap.comresearchgate.netebsco.commedscape.commdpi.com This disruption of the cell membrane's barrier function is a key factor in the fungicidal activity of this compound. researchgate.netsimplymedsonline.co.uk

Cellular Responses to this compound Exposure

The biochemical alterations induced by this compound at the cell membrane trigger a series of observable cellular responses, affecting the morphology, physiology, and community behavior of fungal cells.

Morphological Alterations in Fungal Cells (e.g., cell wall thickness, chitin (B13524) deposits)

Exposure to this compound induces significant morphological changes in fungal cells. A notable response is the considerable thickening of the fungal cell wall. researchgate.netdrfungus.orgnih.govresearchgate.net Concurrently, there is an accumulation of chitin deposits both within and outside the cell wall. researchgate.netdrfungus.orgnih.gov Electron microscopy studies have revealed the formation of extracytoplasmic membrane vesicles that are deposited in the cell wall, alongside the appearance of electron-lucent areas within the cytoplasm. nih.gov These alterations, particularly the increased cell wall thickness in Trichophyton mentagrophytes, are indicative of the cellular stress and damage caused by the drug. nih.gov

Influence on Fungal Biofilm Formation and Disruption

Fungal biofilms, which are communities of fungal cells encased in a self-produced extracellular matrix, exhibit increased resistance to antifungal agents. e-jmi.orgresearchgate.netfrontiersin.org While direct studies on the effect of this compound on biofilm formation are not specified in the provided results, its mechanism of action suggests it could interfere with this process. By disrupting the fungal cell membrane, this compound could potentially hinder the initial attachment of fungal cells to surfaces and the subsequent development of the biofilm matrix. Furthermore, combination therapies involving topical agents like this compound with systemic antifungals have been shown to be more effective in treating infections where biofilms are a factor, such as onychomycosis, suggesting an indirect impact on these resilient structures. e-jmi.org

Comparative Analysis of this compound's Mechanism with other Antifungals (e.g., Azoles, Allylamines)

The antifungal activity of this compound can be better understood by comparing its mechanism to other major classes of antifungals that also target the ergosterol pathway, such as azoles and allylamines. nih.govwikipedia.orgmedscape.comnih.govnih.govdovepress.com

Azoles , such as ketoconazole, itraconazole (B105839), and fluconazole (B54011), inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase. ebsco.commedscape.comnih.gov This enzyme acts at a later stage in the ergosterol synthesis pathway compared to the enzymes inhibited by this compound. nih.govnih.gov The inhibition by azoles also leads to ergosterol depletion and the accumulation of toxic methylated sterol precursors, which disrupt membrane function. medscape.comnih.govnih.gov Unlike the fungicidal action of this compound, azoles are generally considered fungistatic, meaning they inhibit fungal growth rather than directly killing the cells. ebsco.comnih.gov

Allylamines , such as terbinafine (B446) and naftifine (B1207962), inhibit squalene epoxidase, an enzyme that acts at a very early stage of ergosterol biosynthesis. ebsco.commdpi.comnih.govmsdvetmanual.com This leads to ergosterol deficiency and a significant accumulation of the precursor squalene, which is toxic to the fungal cell in high concentrations and increases membrane permeability. ebsco.commdpi.commsdvetmanual.com This mechanism is primarily fungicidal. mdpi.commsdvetmanual.com

The damage caused by this compound at the ultrastructural level is considered comparable to that produced by azole antifungals. nih.gov However, the specific enzymes targeted within the ergosterol pathway distinguish their primary modes of action.

Table 1: Comparison of Antifungal Mechanisms

Antifungal Class Key Enzyme(s) Inhibited Primary Effect on Sterols Mode of Action
This compound Δ14-sterol reductase, Δ7-8 isomerase nih.govwikipedia.orgdrfungus.org Ergosterol depletion, Ignosterol accumulation wikipedia.orgpatsnap.comdrfungus.org Primarily Fungicidal researchgate.netdrfungus.org
Azoles Lanosterol 14-alpha-demethylase ebsco.commedscape.comnih.gov Ergosterol depletion, Accumulation of 14α-methylated sterols nih.govnih.gov Primarily Fungistatic ebsco.comnih.gov
Allylamines Squalene epoxidase ebsco.commdpi.comnih.gov Ergosterol depletion, Squalene accumulation ebsco.commdpi.com Primarily Fungicidal mdpi.commsdvetmanual.com

Table 2: List of Chemical Compounds

Compound Name
This compound
Ergosterol
Ignosterol
Chitin
Ketoconazole
Itraconazole
Fluconazole
Lanosterol
Terbinafine
Naftifine
Squalene
Acenocoumarol
Bifonazole (B1667052)
Butenafine
Ciclopirox (B875)
Clotrimazole
Dofetilide
Dronedarone
Econazole
Efinaconazole
Flucytosine
Griseofulvin
Luliconazole
Lurasidone
Methadone
Miconazole
Natamycin
Nystatin
Oteseconazole
Oxiconazole
Pimozide
Posaconazole
Quinidine
Ranolazine
Sertaconazole
Tavaborole
Telithromycin
Tioconazole
Tolciclate
Tolnaftate

Preclinical Antifungal Activity and Spectrum of Meta Amorolfine

In Vitro Susceptibility Testing (MIC/MFC Determination)

The in vitro activity of meta-Amorolfine is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Activity against Dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

This compound exhibits potent activity against dermatophytes, the most common causative agents of fungal infections of the skin, hair, and nails. nih.govsci-hub.cat Studies have consistently shown low MIC and MFC values for this compound against clinically relevant dermatophyte species.

In one study, the MIC of this compound against Trichophyton rubrum isolates ranged from 0.01 to 0.08 µg/mL, with both the MIC50 (the MIC required to inhibit 50% of the isolates) and MIC90 (the MIC required to inhibit 90% of the isolates) being 0.04 µg/mL. frontiersin.orgcaldic.com For Trichophyton mentagrophytes, the MICs were 0.04 µg/mL and 0.08 µg/mL for MIC50 and MIC90, respectively. frontiersin.orgcaldic.com Another study reported a geometric mean MIC of 0.375 µg/ml for this compound against seven clinical T. rubrum nail isolates, with MFC values ranging from 1 to 2 µg/ml. nih.gov

In a model mimicking nail infections, the nail minimum fungicidal concentration (Nail-MFC) for this compound against T. rubrum ranged from 2 to 32 µg/ml, with a mean concentration of 12.28 µg/ml being sufficient to kill all tested strains. nih.gov This demonstrates the compound's ability to exert a cidal action even in the presence of nail powder. nih.gov

FungusMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)
Trichophyton rubrum0.01 - 0.080.040.041 - 2
Trichophyton mentagrophytes0.01 - 0.080.040.08Not widely reported
Epidermophyton floccosumNot widely reported0.020.04Not widely reported

Activity against Yeasts (e.g., Candida spp.)

This compound is also effective against various yeast species, including those from the Candida genus. nih.gov However, the concentrations required to inhibit yeasts are generally higher than those for dermatophytes. frontiersin.org

For Candida parapsilosis, the MIC range of this compound was reported to be 0.5-16 µg/mL, with an MIC50 of 0.5 µg/mL and an MIC90 of 2 µg/mL. frontiersin.orgcaldic.com In the case of Candida albicans, higher concentrations are required, with an MIC range of 0.125-64 µg/mL and an MIC50 and MIC90 of 4 µg/mL and 64 µg/mL, respectively. frontiersin.orgcaldic.com

FungusMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.125 - 64464
Candida parapsilosis0.5 - 160.52

Activity against Dimorphic Fungi and Molds

The broad antifungal spectrum of this compound extends to include dimorphic fungi and various molds. nih.gov Research has demonstrated its activity against molds such as Scopulariopsis spp. and Acremonium spp. frontiersin.orgcaldic.com

The MIC range for this compound against Scopulariopsis spp. was found to be 0.5-4 µg/mL, and for Acremonium spp., it was 2-8 µg/mL. frontiersin.orgcaldic.com This indicates a moderate level of activity against these opportunistic pathogens.

FungusMIC Range (µg/mL)
Scopulariopsis spp.0.5 - 4
Acremonium spp.2 - 8

Fungicidal vs. Fungistatic Effects

This compound is primarily considered a fungicidal agent against most susceptible species, although its effect can be fungistatic at lower concentrations. nih.govresearchgate.net The fungicidal or fungistatic activity is largely dependent on the concentration of the drug and the specific fungal species being targeted. cassara.com.ar

The mechanism of action of this compound involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: delta-14 reductase and delta-7-8 isomerase. cassara.com.arnih.gov This dual inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of non-physiological sterols. cassara.com.ar The disruption of the cell membrane's structure and function ultimately results in fungal cell death. nih.gov

Time-Kill Kinetics and Concentration-Dependent Effects

The antifungal activity of this compound is both time- and concentration-dependent. cassara.com.ar This means that the rate and extent of fungal killing increase with higher drug concentrations and longer exposure times.

While specific time-kill curve data for this compound is not extensively published, the principle of concentration-dependent killing implies that achieving higher concentrations of the drug at the site of infection will lead to a more rapid and complete eradication of the fungal pathogen. cassara.com.ar The fungicidal effects are a direct consequence of the concentration-dependent disruption of ergosterol biosynthesis. cassara.com.ar

Activity against Fungal Spores and Dormant Forms (Sporicidal Activity)

A significant aspect of this compound's preclinical profile is its sporicidal activity. researchgate.net Fungal spores are dormant, resilient structures that can contribute to treatment failure and recurrence of infections. researchgate.net

In vitro studies have demonstrated the ability of this compound to kill various types of fungal spores. researchgate.net The effectiveness of this sporicidal action is dependent on both the drug concentration and the incubation time. researchgate.net To achieve a sporicidal effect, concentrations 10 to 1000 times the MIC against growing hyphal cells are often necessary. researchgate.net

One study extensively investigated the sporicidal effects of this compound against:

Microconidia of Trichophyton rubrum

Chlamydospores of Epidermophyton floccosum

Blastospores of Candida albicans researchgate.net

The results showed that this compound exhibited comparable sporicidal efficacy and kinetics to ciclopirox (B875) for all three spore types. researchgate.net Both were more effective than fluconazole (B54011) and bifonazole (B1667052) against microconidia and chlamydospores. researchgate.net

Spore TypeOrganismEffective Concentrations (µg/mL)Incubation Time
MicroconidiaTrichophyton rubrum≥104 days
ChlamydosporesEpidermophyton floccosum≥104 days
BlastosporesCandida albicans≥104 days

In Vitro Models of Fungal Infection (e.g., Nail Penetration Models, Biofilm Models)

The in vitro activity of this compound has been evaluated in various models designed to mimic the conditions of fungal infections, particularly those affecting the nails. These models are crucial for determining the compound's intrinsic antifungal properties and its ability to reach the site of infection.

Nail penetration models are essential for assessing the efficacy of topical treatments for onychomycosis. In one such in vitro model using healthy human cadaver nails, a 5% nail lacquer formulation of amorolfine (B1665469) demonstrated potent antifungal activity against Trichophyton rubrum. microbialcell.com After application, disks from the treated nails produced a mean zone of inhibition of 59.2 mm on agar (B569324) plates seeded with the fungus, whereas untreated controls and nails treated with three different acid-based products showed no inhibition. microbialcell.com This indicates that amorolfine effectively penetrates the nail plate to exert its antifungal effect. microbialcell.com

Further studies have quantified the concentration of amorolfine required to be effective within the nail structure. In an onychomycosis model using nail powder to simulate infection, the nail minimum fungicidal concentration (Nail-MFC) of amorolfine against seven clinical isolates of Trichophyton rubrum ranged from 2 to 32 µg/ml. nih.gov The mean Nail-MFC was found to be 12.28 µg/ml, a concentration sufficient to kill all tested strains. nih.gov

While specific data on the activity of this compound against established fungal biofilms, such as Minimum Biofilm Eradication Concentration (MBEC), is not extensively detailed in the provided search results, some studies have explored its anti-adhesive properties, which is the initial step in biofilm formation. In an in vitro model using bovine hoof membranes, a 5% amorolfine solution demonstrated a more significant anti-adhesive effect against Trichophyton rubrum compared to Candida albicans. nih.gov This suggests that this compound may interfere with the initial stages of biofilm development by preventing fungal attachment to surfaces. nih.gov

Table 1: In Vitro Antifungal Activity of this compound in Nail Models

Model Type Fungal Species Key Findings Reference
Human Cadaver Nail Penetration Trichophyton rubrum Mean zone of inhibition of 59.2 mm. microbialcell.com
Onychomycosis Model (Nail Powder) Trichophyton rubrum (7 clinical isolates) Nail-MFC range: 2-32 µg/ml; Mean Nail-MFC: 12.28 µg/ml. nih.gov
Bovine Hoof Membrane (Anti-adhesion) Trichophyton rubrum Demonstrated statistically significant anti-adhesion activity. nih.gov
Bovine Hoof Membrane (Anti-adhesion) Candida albicans Showed less anti-adhesive effect compared to T. rubrum. nih.gov

Efficacy in Ex Vivo and In Vivo Animal Models of Fungal Infection

The preclinical efficacy of this compound has been further investigated in various animal models of fungal infections, which provide a more complex biological environment to assess therapeutic potential.

In guinea pig models of trichophytosis, typically caused by Trichophyton mentagrophytes, this compound has demonstrated high activity. caldic.com Topical application of this compound has been shown to be more effective on a concentration basis than several azole antifungals and naftifine (B1207962). caldic.com

Studies have shown that once-daily topical applications of this compound cream at concentrations of 0.125%, 0.5%, and 1% were all therapeutically effective, with the 0.5% concentration reaching near-maximum effectiveness. nih.gov Notably, the 0.5% and 1% cream preparations produced significantly greater improvement in clinical symptoms and culture results compared to a 1% bifonazole cream. nih.gov It was observed that this compound could clear mycotic foci in infected guinea pigs within 10 days, a result not achieved by any of the tested azoles. caldic.com

Table 2: Efficacy of this compound in Guinea Pig Model of Trichophytosis (T. mentagrophytes)

Treatment Regimen Outcome Reference
Once-daily 0.125%, 0.5%, and 1% cream Therapeutically effective, with 0.5% showing near-maximum effect. nih.gov
0.5% or 1% cream vs. 1% bifonazole cream Significantly greater improvement in clinical symptoms and culture results. nih.gov
Topical application Cleared mycotic foci within 10 days. caldic.com
Comparison with other antifungals More effective than naftifine and all tested azoles on a concentration basis. caldic.com

This compound has also shown high activity in rat models of vaginal candidosis. caldic.com In these models, a 0.1% concentration of this compound was sufficient to clear the vagina of viable Candida cells. caldic.com This demonstrates the compound's potential for treating superficial yeast infections.

In contrast to its high efficacy in superficial fungal infection models, this compound has not shown significant activity in experimental models of systemic mycosis. caldic.com This lack of systemic activity is thought to be due to factors such as strong protein binding and/or rapid metabolism of the compound when it enters the systemic circulation. caldic.com

Structure Activity Relationship Sar Studies of Meta Amorolfine Derivatives

Impact of Structural Modifications on Antifungal Potency

The antifungal efficacy of meta-amorolfine derivatives is intricately linked to their molecular architecture. Even minor alterations to the compound's structure can lead to significant changes in its ability to inhibit fungal growth. Research into a series of 4-aminopiperidines, which share a core structural similarity with the piperidine ring of amorolfine (B1665469), has provided valuable insights into these relationships.

A key finding in the study of these analogues is the profound impact of the N-substituent on antifungal activity. Specifically, the presence of an N-dodecyl (C12) residue has been identified as a critical feature for potent antifungal action. This observation is consistent with SAR studies of other antifungal agents that inhibit ergosterol (B1671047) biosynthesis, such as N-alkyl perhydroisoquinolines and N-alkyl perhydroquinolines, where a long alkyl chain is often associated with enhanced activity.

Correlation between Structural Features and Ergosterol Biosynthesis Inhibition

The primary mechanism of action for amorolfine and its analogues is the disruption of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death. These compounds typically exhibit a dual inhibition mechanism, targeting two key enzymes in the latter stages of this pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2). nih.govoup.com

Inhibition of sterol C14-reductase leads to the accumulation of sterols with a double bond at the C14-C15 position. nih.gov Simultaneously, blocking the sterol C8-isomerase results in the buildup of other abnormal sterols. This dual action effectively halts the production of ergosterol, leading to a fungicidal effect in many cases. nih.gov Studies on 4-aminopiperidine derivatives have confirmed this mode of action, demonstrating a clear link between their structural features and their ability to inhibit these specific enzymes. nih.gov

Rational Design of Enhanced this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of new and improved this compound analogues. By understanding which structural features are essential for activity and which can be modified to enhance potency or improve pharmacokinetic properties, medicinal chemists can strategically design novel compounds.

For instance, the established importance of the N-dodecyl chain in related compounds suggests that this would be a key moiety to retain or modify in the design of new this compound derivatives. Further exploration could involve synthesizing analogues with varying alkyl chain lengths or introducing different functional groups to probe the steric and electronic requirements of the enzyme's binding pocket. The goal of rational design is to move beyond trial-and-error synthesis towards a more targeted approach to developing antifungal agents with superior efficacy.

Computational Approaches in SAR (e.g., Molecular Docking, QSAR)

In modern drug discovery, computational methods are indispensable tools for elucidating SAR and guiding the design of new therapeutic agents. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable in the study of this compound analogues.

Molecular Docking simulations allow researchers to visualize the binding of this compound derivatives to the three-dimensional structures of their target enzymes, sterol C14-reductase and sterol C8-isomerase. These in silico models can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme's active site. This information is invaluable for understanding the molecular basis of their inhibitory activity and for designing modifications that could enhance binding.

Preclinical Pharmacokinetics and Pharmacodynamics of Meta Amorolfine

Absorption and Distribution in Model Systems (e.g., Nail Plate, Skin Layers)

The preclinical assessment of meta-Amorolfine's absorption and distribution has been primarily focused on its application in topical formulations, particularly for the treatment of fungal infections of the nail (onychomycosis) and skin.

Transungual Delivery and Permeation Studies

The delivery of this compound through the dense keratin (B1170402) structure of the nail plate is a critical factor for its efficacy in treating onychomycosis. In vitro studies using human nail plates have demonstrated that this compound can penetrate and diffuse through the nail to eradicate fungi in the nail bed. medicines.org.ukmedicines.org.uk The permeation rate is influenced by the formulation; an in vitro study measuring absorption through human nail found that a 5% concentration in a methylene (B1212753) chloride lacquer resulted in higher permeation rates (20-100 ng/cm²/h) compared to an ethanol-based lacquer. researchgate.net

The physicochemical properties of the drug, such as molecular weight and hydrophilicity, are significant determinants of nail penetration. biotechfarm.co.il More hydrophilic compounds tend to exhibit greater flux through the nail. biotechfarm.co.il Although this compound is less hydrophilic than compounds like fluconazole (B54011), its formulation as a nail lacquer creates a high concentration gradient upon solvent evaporation, which facilitates its diffusion into the nail plate. mdpi.com

Several studies have investigated methods to enhance the transungual delivery of this compound. Chemical enhancers, such as thioglycolic acid and urea (B33335), have been shown to increase drug accumulation in the nail by disrupting the disulfide bonds of keratin, thereby increasing nail plate porosity. sci-hub.se Physical enhancement methods, including fractional CO2 laser treatment and ultrasound, have also demonstrated the potential to significantly increase the penetration and accumulation of this compound in the nail. medicines.org.uk

Table 1: Comparison of Nail Permeation and Keratin Binding for Various Antifungal Agents

CompoundLogPNail Flux (pmol/cm²/h)Free Drug Ratio from Nail Powder (%)
This compound5.6Low0.1 ± 0.1
Efinaconazole2.7Moderate13.1 ± 5.0
Terbinafine (B446)5.9LowN/A
Ciclopirox (B875)N/ALow2.0 ± 0.5
Fluconazole0.5HighN/A
Caffeine (Control)-0.07Very HighN/A

Data compiled from studies assessing nail penetration and keratin binding affinity. biotechfarm.co.ilnih.gov LogP values indicate the hydrophilicity of the compounds.

Skin Penetration and Retention Profiles

Preclinical studies have shown that this compound exhibits favorable properties for treating superficial skin infections. It has a long retention time in the stratum corneum, the outermost layer of the skin. karger.comresearchgate.net This prolonged presence in the horny layer is advantageous for a topical antifungal agent. In vitro absorption studies found that permeation rates through the skin were somewhat higher than through the nail. researchgate.net In animal models, such as trichophytosis in guinea pigs, topical application of this compound has demonstrated high activity. karger.comresearchgate.netnih.gov The lack of significant systemic activity following topical application is attributed to very low systemic absorption. medicines.org.ukmedicines.org.uk

Metabolism in Preclinical Models (e.g., Liver Microsomes, Animal Models)

Despite potent in vitro antifungal activity, this compound shows no significant activity in experimental models of systemic mycosis when administered orally. karger.comresearchgate.netchemicalbook.com This lack of systemic efficacy is suggested to be a result of extensive protein binding and/or rapid metabolism. researchgate.netkarger.comchemicalbook.com

Identification of Metabolites

Forced degradation studies under oxidative conditions have been instrumental in identifying potential metabolites of this compound. In these studies, a major degradation product was isolated and identified as the N-oxide of this compound. ufrgs.brresearchgate.net This identification was confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ufrgs.br

Metabolic Pathways (e.g., Oxidative Degradation of Morpholine (B109124) Ring)

The primary metabolic pathway for many drugs containing a morpholine ring is oxidative degradation. sci-hub.sesci-hub.se This often involves the oxidation of the morpholine ring, which can lead to the formation of N-oxides or ring-opening products. sci-hub.sesci-hub.se For this compound, a tertiary amine derived from morpholine, forced degradation studies have shown that it undergoes oxidation to form its N-oxide. ufrgs.br The kinetics of this oxidative degradation are pH-dependent. ufrgs.br This pathway is consistent with the known metabolism of other morpholine-containing pharmaceutical compounds. sci-hub.se

Excretion in Preclinical Models

Detailed preclinical studies on the specific routes and quantities of this compound excretion (e.g., via urine or feces) are not extensively documented in publicly available literature. However, pharmacokinetic data from topical applications indicate that systemic absorption is very low. medicines.org.ukmedicines.org.uk It is noted that following prolonged use of this compound nail lacquer, there is no evidence of drug accumulation in the body, which implies that the small amount of drug that is systemically absorbed is effectively eliminated. medicines.org.ukmedicines.org.uk Toxicological studies in animals noted systemic effects only at very high exposures, which are not considered clinically relevant for topical use. mpa.se

Tissue Distribution in Animal Models

Preclinical studies investigating the tissue distribution of Amorolfine (B1665469) have provided insights into its localization following administration. One study focused on the disposition of Amorolfine hydrochloride in rats after a single dermal application. jst.go.jp The findings from such research are crucial for understanding the compound's potential sites of action and accumulation in various tissues.

While detailed quantitative data across a wide range of organs is limited in the public domain, studies have noted that Amorolfine exhibits a long retention time in the horny layer of the skin. researchgate.net In a study involving the application of Amorolfine nail lacquer, it was demonstrated that the drug penetrates the nail plate. researchgate.net Specifically, after a single application to ex vivo human mycosis-infected toenails, Amorolfine was visualized throughout the nail structure, from the surface to the nail bed. researchgate.net

A study using matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) on ex vivo human nails found that the mean concentration of Amorolfine across the entire nail section 3 hours after application was 780 μg/g of tissue. researchgate.net Another investigation reported a mean concentration of 2.46 mM in the nail plate under similar ex vivo conditions. researchgate.net

Table 1: Concentration of Amorolfine in Human Nail Tissue (ex vivo)

Time Post-Application Mean Concentration
3 hours 780 µg/g

Data derived from two separate ex vivo studies on human nail tissue.

Protein Binding Studies in Preclinical Contexts

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is typically available to exert pharmacological effects. For Amorolfine, it has been suggested that its limited systemic activity in experimental models of systemic mycosis could be attributed to strong protein binding and/or rapid metabolism. researchgate.netfrontiersin.org

Direct quantitative data on the plasma protein binding percentage of Amorolfine from preclinical animal models is not widely available in the literature. However, in vitro studies have explored its binding affinity to other proteins, such as keratin. An in vitro study measured the "free drug ratio" of several antifungal agents after exposure to human hair and nail powder, which are primarily composed of keratin. nih.gov This provides an indication of the compound's propensity to bind to this protein, which is particularly relevant for its topical use in treating nail infections.

In this study, Amorolfine demonstrated a very low free drug ratio when exposed to both hair and nail powder, suggesting a high binding affinity to keratin. nih.gov This strong binding is consistent with its retention in keratin-rich tissues like nails. jst.go.jpnih.gov

Table 2: In Vitro Keratin Binding of Amorolfine

Protein Source Free Drug Ratio
Human Hair Powder 0.4% ± 0.0

This table reflects the percentage of unbound drug after incubation with keratin-rich powders and is not a direct measure of plasma protein binding.

Mechanisms of Fungal Resistance to Meta Amorolfine

Molecular Basis of Resistance Development

The development of resistance to meta-Amorolfine at the molecular level is a multifaceted process. Fungi can acquire resistance through genetic mutations, overexpression of specific genes, or physiological adaptations that reduce the drug's effectiveness.

A primary mechanism of resistance involves alterations to the enzymes targeted by this compound within the ergosterol (B1671047) biosynthesis pathway. patsnap.com Overexpression of the ERG24 gene, which encodes one of the target enzymes (C14-sterol reductase), has been observed to confer resistance to morpholines like fenpropimorph, a related compound, suggesting a similar mechanism for this compound. frontiersin.org By increasing the production of the target enzyme, the fungus can effectively dilute the drug's inhibitory effect, requiring higher concentrations to achieve the same level of inhibition. mdpi.com

Mutations in the genes encoding these target enzymes can also lead to resistance by altering the enzyme's structure, thereby reducing the binding affinity of this compound. Furthermore, mutations in other genes within the ergosterol pathway, such as ERG2, ERG3, and ERG6, have been linked to resistance against other antifungal agents and can lead to the incorporation of altered sterols into the cell membrane, potentially contributing to a reduced susceptibility to this compound. nih.gov

A significant mechanism for antifungal resistance is the active removal of the drug from the fungal cell by efflux pumps. patsnap.com The ATP-binding cassette (ABC) transporter superfamily plays a crucial role in this process. nih.govbiotechmedjournal.com In Candida albicans, the ABC transporters Cdr1p and Cdr2p have been identified as key players in mediating resistance to a wide range of compounds, including this compound. reviberoammicol.comuniprot.orgnih.gov

Overexpression of the genes encoding these transporters, such as CDR1 and CDR2, leads to an increased capacity to pump this compound out of the cell, thereby lowering its intracellular concentration and reducing its efficacy. reviberoammicol.comnih.govoup.com The expression of these pumps can be induced by various substances, including other antifungal drugs like terbinafine (B446) and even steroid hormones, highlighting a complex regulatory network. nih.gov Studies have shown that deleting CDR1 and CDR2 in C. albicans results in hypersensitivity to this compound, confirming their role in resistance. nih.govoup.com

Table 1: Key Genes and Proteins in this compound Resistance
GeneProteinFunctionResistance MechanismFungal Species Example
ERG24Δ14-reductaseErgosterol BiosynthesisOverexpression reduces drug effectiveness. frontiersin.orgSaccharomyces cerevisiae frontiersin.org
ERG2Δ8-Δ7-isomeraseErgosterol BiosynthesisTarget of this compound; mutations can reduce binding. patsnap.commdpi.comSaccharomyces cerevisiae odermatol.com
CDR1Cdr1pABC TransporterOverexpression leads to drug efflux. reviberoammicol.comuniprot.orgCandida albicans reviberoammicol.comnih.gov
CDR2Cdr2pABC TransporterOverexpression leads to drug efflux. nih.govCandida albicans nih.gov

Induction of Resistance In Vitro and In Vivo

Resistance to this compound can be induced under laboratory conditions (in vitro) and may develop during clinical use (in vivo). In vitro studies have demonstrated that spontaneous, naturally occurring resistant mutants of T. rubrum can be isolated at a frequency of approximately 10⁻⁹. researchgate.netasm.org When T. rubrum is repeatedly exposed to subinhibitory concentrations of this compound, the frequency of isolating resistant mutants increases, mimicking conditions where drug levels might be suboptimal at the site of infection. researchgate.netasm.orgunipi.it

While the development of resistance to this compound during clinical treatment is considered uncommon, the potential exists, particularly in cases of long-term therapy or non-compliance, which can lead to prolonged exposure to low drug concentrations. karger.commedicines.org.uk The continuous use of a topical agent like a this compound nail lacquer is intended to maintain high local drug concentrations, which helps to minimize the risk of resistance development. patsnap.com However, the dormant state of some fungal spores (arthroconidia) can make them less susceptible, and they may survive treatment, potentially leading to relapse. uliege.be

Table 2: In Vitro Resistance Induction in Trichophyton rubrum
Antifungal AgentFrequency of Spontaneous Resistant MutantsResistance Development with Subinhibitory ExposureObserved Cross-Resistance
This compound10-9researchgate.netasm.orgYes researchgate.netunipi.itDecreased susceptibility to Terbinafine. asm.orgunipi.it
Itraconazole (B105839) (Azole)10-7researchgate.netasm.orgYes researchgate.netunipi.itDecreased susceptibility to this compound and Terbinafine. asm.orgunipi.it
Terbinafine (Allylamine)10-9researchgate.netasm.orgYes researchgate.netunipi.itN/A in referenced study
Ciclopirox (B875)No mutants isolated researchgate.netasm.orgNo asm.orgunipi.itNo cross-resistance observed. jscimedcentral.com

Strategies to Overcome or Mitigate Resistance

Given the mechanisms of resistance, several strategies can be employed to overcome or reduce the likelihood of its development.

Combination Therapy: Combining this compound with an antifungal from a different class can be an effective strategy. epistemonikos.orgresearchgate.net This approach can create a synergistic effect and reduce the probability of selecting for resistant strains. For instance, combining topical this compound with oral agents like itraconazole or fluconazole (B54011) has been shown to improve cure rates in onychomycosis, even in cases where the fungus showed reduced susceptibility to the oral agent alone. researchgate.netnih.govresearchgate.net The different mechanisms of action make it more difficult for the fungus to develop simultaneous resistance to both drugs.

Maintaining Adequate Drug Concentration: Ensuring high, consistent concentrations of the drug at the infection site is crucial. patsnap.com Topical formulations like nail lacquers are designed to achieve this, providing a sustained release that helps eradicate the pathogen and prevent the emergence of resistant subpopulations. patsnap.comuliege.be

Development of Resistance Inhibitors: While still largely in the research phase for antifungals, the development of compounds that inhibit resistance mechanisms, such as efflux pump inhibitors, is a promising future strategy. pnas.org By blocking the efflux pumps, these inhibitors could restore the susceptibility of a resistant strain to this compound.

Alternative Antifungals: In cases of established resistance, switching to an antifungal with a completely different mechanism of action, such as ciclopirox, can be effective as cross-resistance is unlikely. jscimedcentral.com

Novel Therapeutic Approaches: Research into strategies that disrupt fungal processes beyond direct killing, such as inhibiting biofilm formation or using drug combinations that have dual targets, may also help mitigate resistance. nih.govmdpi.commdpi.com For example, luring dormant fungal spores out of their resistant state to become susceptible to treatment is another innovative concept being explored. uliege.be

Analytical Methodologies for Meta Amorolfine Quantification and Stability

Chromatographic Methods for Quantification in Biological Matrices and Formulations

Chromatographic techniques are the cornerstone for the analysis of meta-Amorolfine, offering the high resolution required to separate it from its closely related parent compound, Amorolfine (B1665469).

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Amorolfine and its impurities, including the meta-isomer. jetir.orgufrgs.brgoogle.com Stability-indicating HPLC methods, in particular, are designed to separate the active pharmaceutical ingredient from its degradation products and related substances, making them suitable for the analysis of this compound. ufrgs.br

A typical reverse-phase HPLC method for the analysis of Amorolfine and its related substances would involve a C18 or a phenyl column. jetir.orgufrgs.br The mobile phase composition is a critical factor and is often a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. jetir.orgufrgs.br Gradient elution is frequently employed to achieve optimal separation of all components within a reasonable timeframe. google.com Detection is commonly performed using a UV detector at a wavelength where both Amorolfine and this compound exhibit significant absorbance, for instance, around 215 nm or 219 nm. ijpsr.comiajpr.com

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution and sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not extensively documented in public literature, the principles of method transfer from HPLC to UPLC are well-established and could be applied to achieve more efficient quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Gas Chromatography (GC)

Gas Chromatography (GC) is another potential technique for the analysis of this compound, particularly if the compound is volatile or can be derivatized to increase its volatility. The European Pharmacopoeia impurity designation for this compound suggests its relevance in quality control, where GC can be a standard method. synzeal.com However, detailed GC methods for the routine quantification of this compound are not widely published. Such a method would involve a specific column, temperature programming, and a suitable detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Spectroscopic Techniques for Quantification

Spectroscopic methods offer a simpler and often faster alternative for quantification, although they may lack the specificity of chromatographic techniques.

UV-Visible Spectroscopy

UV-Visible Spectroscopy can be employed for the quantification of this compound, provided that it can be spectrally resolved from Amorolfine and other interfering substances. A stability-indicating UV spectrophotometric method has been developed for Amorolfine, which could potentially be adapted for this compound. ijpsr.com The method relies on measuring the absorbance at a specific wavelength, typically the λmax of the compound. For Amorolfine, λmax has been reported around 215 nm and 219 nm. ijpsr.comiajpr.com To quantify this compound specifically, a derivative spectrophotometry method might be necessary to resolve its spectrum from that of Amorolfine, or it would need to be isolated from the mixture prior to measurement.

Validation of Analytical Methods

The validation of any analytical method is crucial to ensure its reliability and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, this means the method must be able to distinguish it from Amorolfine.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). For related substance testing, the RSD should typically be less than 10%.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies, where known amounts of this compound are added to a sample matrix.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are critical for impurity analysis.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While specific validation data for methods quantifying only this compound are not publicly available, the validation of methods for Amorolfine and its impurities provides a framework for the expected performance characteristics. For instance, an HPLC method for Amorolfine was validated with an RSD for precision of less than 2% and accuracy recoveries in the range of 98-102%. jetir.org A stability-indicating UV spectrophotometric method for Amorolfine showed linearity in the range of 2-20 µg/ml with a correlation coefficient (R²) of 0.990. ijpsr.com

Stability Profiling and Degradation Product Analysis

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies detailing the stability profiling and degradation product analysis of this compound. While this compound is recognized as an impurity of Amorolfine, dedicated research on its intrinsic stability, degradation pathways under various stress conditions (such as acid, base, oxidation, heat, and light), and the structural elucidation of its potential degradation products has not been published.

For context, stability-indicating assay methods are crucial in pharmaceutical analysis to ensure that the quantitative analytical method can accurately measure the active ingredient without interference from any degradants. Such studies, typically involving forced degradation, are a regulatory requirement for drug substances and products. However, specific methodologies and the resulting data for this compound are not available in the accessed scientific domain.

Therefore, the generation of detailed research findings and data tables, as requested, is not possible due to the absence of primary and secondary literature on the stability of this compound.

Preclinical Formulation Science and Drug Delivery System Research for Meta Amorolfine

Development of Advanced Topical Delivery Systems

Advanced topical delivery systems for meta-Amorolfine are being explored to improve its therapeutic outcomes. researchgate.net These systems are designed to increase the drug's penetration and retention in the target tissues.

Nanocarriers (e.g., Nanoparticles, Liposomes, Nanosuspensions)

Nanocarriers represent a promising strategy for enhancing the topical delivery of antifungal agents like this compound. researchgate.netacs.org These systems can encapsulate the drug, improve its solubility, and facilitate its transport across biological membranes. news-medical.netresearchgate.net

Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are types of lipid-based nanoparticles that offer good physical stability and tolerability. news-medical.net They can increase the loading capacity for drugs and reduce their expulsion. news-medical.net Polymeric nanoparticles, derived from synthetic polymers, are another option for drug delivery. news-medical.net

Liposomes: These are spherical vesicles composed of phospholipids (B1166683) that can encapsulate both hydrophilic and lipophilic drugs. news-medical.netcore.ac.uk Liposomes can be modified, for instance with polyethylene (B3416737) glycol (PEG), to increase their circulation time in the body. news-medical.net

Micelles: A study focused on developing a micelle-based formulation containing econazole, terbinafine (B446), and amorolfine (B1665469) using D-α-tocopheryl polyethylene glycol succinate (B1194679) (TPGS). mdpi.com This "tri-therapy" formulation showed a two-fold higher accumulation of amorolfine in the skin compared to conventional formulations, even at a lower drug concentration. mdpi.com

Table 1: Research Findings on Nanocarrier-Based Delivery of this compound

Delivery System Key Findings Reference
Micelle-based "tri-therapy" (with Econazole and Terbinafine) Two-fold higher accumulation of Amorolfine in the skin. mdpi.com

Polymeric Formulations and Film-Forming Systems

Polymeric formulations, particularly film-forming systems (FFS), are being investigated for the topical delivery of this compound. colab.wsnih.gov These systems form a thin, transparent film on the application site as the solvent evaporates, which can provide sustained drug release. colab.wsnih.govnih.gov

Research has shown that the type of polymer used significantly impacts drug release. For instance, hydrophilic polymers like hydroxypropyl cellulose (B213188) may release the drug more readily than hydrophobic polymers such as polymethacrylate (B1205211) copolymers. nih.gov The addition of plasticizers can also modify the film's properties and enhance drug release. nih.gov In the context of nail lacquers, polymers like Eudragit RL100 have been used to create formulations that adhere to the nail and release the active ingredient over time. researchgate.netnih.govrjptonline.org The inclusion of certain polymers can prevent the recrystallization of the drug, maintaining its optimal activity. google.com

Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)

Microemulsions and self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oil, surfactant, and sometimes a cosurfactant, that can improve the solubility and absorption of poorly water-soluble drugs like this compound. crodapharma.comnih.govresearchgate.net When these formulations come into contact with aqueous fluids, they spontaneously form a fine oil-in-water emulsion or microemulsion. crodapharma.comnih.gov

This rapid emulsification allows the drug to remain in a solubilized state, which can enhance its penetration through the skin or nails. researchgate.netmdpi.com Research on other antifungal agents has demonstrated that microemulsion systems can significantly increase antifungal activity and skin penetration. mdpi.com SEDDS can be formulated as liquids or solids and have been shown to improve the oral bioavailability of various drugs by facilitating their absorption through lymphatic pathways. researchgate.netcrystalpharmatech.com

Permeation Enhancement Strategies

To improve the topical and transungual (through the nail) delivery of this compound, various permeation enhancement strategies are being researched. nih.govnih.gov These strategies aim to temporarily and reversibly modify the barrier properties of the stratum corneum or the nail plate. nih.gov

Chemical Permeation Enhancers (e.g., Lactic Acid, Urea (B33335), Thioglycolic Acid)

Chemical enhancers can improve drug penetration by interacting with the components of the skin or nail. nih.govlsmuni.lt

Urea: This keratolytic agent softens the nail plate by denaturing keratin (B1170402), which can increase drug penetration. nih.gov Studies have shown that incorporating urea into formulations can lead to a significant increase in the accumulation of amorolfine hydrochloride in the nail layers. researchgate.netnih.gov

Thioglycolic Acid: This compound contains a sulfhydryl group that can disrupt the disulfide bonds in keratin molecules, leading to irreversible changes in the nail plate and increased porosity. nih.gov Research has demonstrated that thioglycolic acid can significantly enhance the accumulation and permeation of amorolfine hydrochloride. researchgate.netnih.gov

Lactic Acid: This alpha-hydroxy acid has also been identified as a chemical enhancer that can increase the accumulation of amorolfine in the human nail. lsmuni.lt

Table 2: Impact of Chemical Enhancers on this compound Accumulation

Chemical Enhancer Observed Effect Reference
Urea Increased accumulation of amorolfine hydrochloride in nail layers by 57%. researchgate.netnih.gov
Thioglycolic Acid Increased accumulation of amorolfine hydrochloride in nail layers by up to 100%. researchgate.netnih.gov
Lactic Acid Statistically significant increase in amorolfine accumulation in human nail. lsmuni.lt

Physical Enhancement Methods (e.g., Sonication, Microneedles, Lasers)

Physical methods can create temporary micropores or channels in the skin or nail, facilitating drug delivery. nih.govnih.gov

Sonication (Sonophoresis): The application of ultrasound has been shown to significantly increase the accumulation and penetration rates of amorolfine. nih.govlsmuni.lt

Microneedles: These are microscopic needles that can bypass the stratum corneum, creating pathways for drugs to permeate the skin. nih.govnih.gov Combining microneedles with other enhancement techniques can further increase drug permeability. nih.gov

Lasers: Fractional CO2 lasers can be used to create microchannels in the nail plate, which has been shown to enhance the accumulation and penetration of amorolfine. researchgate.netlsmuni.lt The permeation of amorolfine hydrochloride through the nail was found to increase twofold when a formulation containing thioglycolic acid was applied after the nail was pretreated with a fractional CO2 laser. researchgate.netmdpi.com

Table 3: Efficacy of Physical Enhancement Methods for this compound Delivery

Physical Method Key Findings Reference
Sonication (Ultrasound) Statistically significant increase in accumulation and penetration rates of amorolfine. lsmuni.lt
Fractional CO2 Laser Enhanced amorolfine accumulation and penetration. Permeation increased twofold when combined with a thioglycolic acid formulation. researchgate.netlsmuni.ltmdpi.com

In Vitro Release and Permeation Studies from Novel Formulations

The development of novel topical formulations for this compound, primarily for the treatment of onychomycosis, has necessitated comprehensive in vitro studies to evaluate drug release and permeation characteristics. These studies are crucial for optimizing formulation parameters to ensure effective drug delivery to the target site, such as the nail plate and bed.

Research into various formulations has demonstrated a range of release and permeation profiles. For instance, a study developing a nail lacquer and a nanoemulgel (NEG) with this compound hydrochloride showed significant differences in drug release. The nanoemulsion (NE) formulation exhibited a cumulative drug release of 96.74%, while the nanoemulgel showed a release of 88.54%. In comparison, a standard nail lacquer formulation had a cumulative release of approximately 81.5%, and a marketed comparator formulation showed about 75% release. ijpsr.com These findings highlight how the formulation vehicle plays a critical role in the liberation of the active compound.

Transungual permeation studies, which measure the drug's ability to penetrate the nail plate, are equally vital. In the aforementioned study, the transungual drug permeation for the developed nail lacquer was 6.32 µg/cm², compared to 5.89 µg/cm² for the comparator formulation over 24 hours. ijpsr.com The nanoemulgel formulation demonstrated a significantly higher permeation of about 73.49%, while the nanoemulsion alone had a permeation of 54.81%. ijpsr.com This suggests that nano-sized formulations can substantially enhance the nail penetration of this compound.

The incorporation of penetration enhancers is a key strategy to improve drug delivery. One study investigated the effect of chemical enhancers like thioglycolic acid and urea in a polymeric nail lacquer containing Eudragit E100. google.com The inclusion of thioglycolic acid and urea led to an increased accumulation of this compound hydrochloride in nail layers by up to 100% and 57%, respectively. google.com When a thioglycolic acid-containing formulation was combined with a physical enhancement method (pretreatment with a fractional CO2 laser), the permeation of this compound hydrochloride through the nail doubled. google.com

Another approach has been the development of UV-curable gel formulations. These gels, upon polymerization, form a stable film on the nail. While drug release studies indicated incomplete release from these formulations, the amount of this compound hydrochloride that permeated the nail was sufficient to inhibit the growth of Trichophyton rubrum in an in vitro model, demonstrating their potential as effective drug carriers. nih.gov

Comparative studies have also been conducted. For example, the permeation of this compound from a commercial 5% anhydrous formulation was found to be significantly lower than that of ciclopirox (B875) from an 8% aqueous formulation based on hydroxypropyl chitosan (B1678972) (HPCH) technology. nih.govufrgs.br This underscores the profound impact of the formulation's vehicle composition on the transungual delivery of the active ingredient.

The release of this compound hydrochloride from experimental nail lacquers can also be influenced by the type of film-forming polymer used. However, one study noted that the quantity of the polymer did not significantly affect the in vitro release profiles. researchgate.net The use of modified Franz diffusion cells is a common methodology for these in vitro release and permeation studies, often employing a dialysis cellulose membrane or bovine hoof membranes as a substitute for human nails. nih.govresearchgate.net

Interactive Data Table: In Vitro Release and Permeation of this compound from Various Formulations

Formulation TypeCumulative Drug Release (%)Transungual Permeation (µg/cm²)Permeation Time (hours)Key FindingsReference
Developed Nail Lacquer81.56.3224Superior to marketed comparator. ijpsr.com
Marketed Nail Lacquer75.05.8924Baseline for comparison. ijpsr.com
Nanoemulsion (NE)96.7454.81% of NEG-High release, moderate permeation. ijpsr.com
Nanoemulgel (NEG)88.5473.49-High permeation due to enhancer. ijpsr.com
Polymeric Lacquer with Thioglycolic Acid-Increased by 100% (accumulation)-Chemical enhancer boosts nail accumulation. google.com
Polymeric Lacquer with Urea-Increased by 57% (accumulation)-Chemical enhancer boosts nail accumulation. google.com
UV-Curable GelIncompleteSufficient for antifungal effect-Forms a stable, long-lasting film. nih.gov
Commercial 5% Anhydrous Formulation-Lower than HPCH-based Ciclopirox-Formulation vehicle significantly impacts permeation. nih.govufrgs.br

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of New Antifungal Targets and Combination Therapies with Amorolfine (B1665469)

Amorolfine's established mechanism involves the inhibition of two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: delta-14-reductase and delta-7,8-isomerase. nih.govnih.govnih.gov This dual-target action leads to the depletion of ergosterol and an accumulation of ignosterol (B1194617) in the fungal cell membrane, disrupting its structure and function. nih.govnih.gov Future research is focused not on new primary targets for Amorolfine itself, but on how its specific mechanism can be combined with other antifungals to create synergistic effects and overcome resistance.

Preclinical studies have consistently demonstrated that combining Amorolfine with other antifungal agents results in enhanced efficacy. A murine model of dermatophytosis showed a clear synergistic relationship when Amorolfine was combined with systemic agents like griseofulvin, terbinafine (B446), itraconazole (B105839), and fluconazole (B54011), proving more effective than monotherapy. In vitro investigations using the checkerboard method have further quantified these interactions, revealing additive or synergistic effects against various fungal pathogens. researchgate.net For instance, combining terbinafine with Amorolfine has shown particular promise against non-dermatophyte molds like Scopulariopsis brevicaulis. researchgate.net This synergistic potential is attributed to the sequential blockade of the ergosterol pathway, where different drugs inhibit different enzymatic steps, leading to a more complete shutdown of sterol production.

Table 1: Preclinical Data on Amorolfine Combination Therapies

Combination Agent Fungal Target Preclinical Model Observed Effect
Terbinafine Dermatophytes, S. brevicaulis In vitro (Checkerboard) Additive / Synergistic
Itraconazole Dermatophytes Murine Model Synergistic
Fluconazole Dermatophytes Murine Model Synergistic
Griseofulvin Dermatophytes Murine Model Synergistic
Ciclopirox (B875) Pathogenic Fungi In vitro (Checkerboard) Additive

Development of Predictive Preclinical Models for Efficacy and Resistance

The development of robust preclinical models is crucial for accurately predicting the clinical efficacy of Amorolfine and for studying the potential for resistance. Historically, Amorolfine has demonstrated high efficacy in animal models of superficial fungal infections, such as trichophytosis in guinea pigs and vaginal candidosis in rats. nih.gov However, these same models revealed a lack of significant activity in systemic mycoses, which is thought to be due to factors like strong protein binding or rapid metabolism. nih.gov This highlights a critical area for future research: the development of more sophisticated preclinical models that can better simulate human pharmacokinetics and predict efficacy for applications beyond topical use.

Future models should move beyond simple planktonic cultures to better represent the complexity of human infections. Advanced in vitro systems, such as fungal biofilm models and 3D tissue constructs, can provide more physiologically relevant data on drug efficacy. oup.com Biofilm models are particularly important as fungi within biofilms exhibit significantly increased resistance to antifungal agents. nih.gov Standardized methods for testing biofilm susceptibility, such as those based on measuring the metabolic activity of sessile cells, are essential for screening new compounds and combinations. nih.gov

While morpholine (B109124) fungicides are generally considered to have a low risk of inducing resistance, the extensive use of related compounds in agriculture is a potential driver for resistance in human pathogens. nih.gov Therefore, predictive animal models remain indispensable for studying the emergence of resistance, evaluating the efficacy of treatment strategies against resistant strains, and understanding in-host fungal adaptation. oup.comfda.gov

Advanced Computational Modeling for Drug Discovery and Mechanism Elucidation

Computational modeling offers powerful tools to accelerate drug discovery and deepen the understanding of Amorolfine's mechanism of action at a molecular level. In silico techniques like molecular docking have been employed to simulate the interaction of Amorolfine with its target enzymes in the ergosterol pathway and with other proteins like keratin (B1170402). nih.govresearchgate.net These studies help to elucidate the binding modes and identify the key forces—such as van der Waals interactions, hydrogen bonds, and electrostatic forces—that stabilize the drug-target complex. nih.gov

Looking forward, advanced computational approaches can guide the rational design of new Amorolfine derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling can identify the specific chemical features of the Amorolfine scaffold that are most critical for its antifungal activity. uni-bonn.demdpi.commdpi.com This knowledge can be used to predict the activity of novel, structurally related compounds in silico, thereby prioritizing the most promising candidates for synthesis and laboratory testing. mdpi.com

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the target enzymes and how Amorolfine binding alters their conformation and function. nih.gov The integration of machine learning and artificial intelligence, including the use of highly accurate protein structure prediction models, will further enhance the power of these computational tools, enabling more precise predictions of drug-target interactions and accelerating the design of next-generation morpholine antifungals. elifesciences.org

Role of Amorolfine in Broader Antifungal Drug Development Pipelines

The global rise in fungal infections, coupled with increasing antifungal resistance, has created an urgent need for new therapeutic agents. nih.gov The existing antifungal arsenal (B13267) is limited, and the development pipeline has been slow to produce drugs with novel mechanisms of action. In this context, Amorolfine's unique mode of action—targeting two separate enzymes in the ergosterol pathway—makes its chemical scaffold a valuable starting point for broader drug development efforts. nih.govtums.ac.ircancer.gov

A key limitation of Amorolfine is its unsuitability for systemic administration, as shown in preclinical models. nih.gov A major future research direction is therefore the medicinal chemistry-led modification of the Amorolfine structure to improve its pharmacokinetic properties. The goal would be to design derivatives that retain the dual-target mechanism but exhibit reduced protein binding and improved metabolic stability, potentially yielding a new class of systemic morpholine antifungals.

The proven success of Amorolfine in combination therapies also positions it as a cornerstone for developing multi-drug strategies. Its mechanism is highly complementary to other drug classes, suggesting that future antifungal pipelines could focus on developing fixed-dose combinations that include a morpholine agent. This approach could provide a powerful tool to enhance efficacy, broaden the spectrum of activity, and combat the emergence of resistant fungal strains.

Investigation of Environmental and Agricultural Applications (given Amorolfine's class origin)

Amorolfine belongs to the morpholine class of fungicides, a group of compounds that has been used extensively in agriculture for decades. These systemic fungicides are particularly effective against powdery mildew diseases on a wide range of crops, especially cereals. The agricultural use of morpholines provides a crucial context for understanding potential resistance mechanisms and environmental impact.

The widespread application of agricultural fungicides that share a mode of action with medical antifungals is a significant public health concern, as it can select for resistant fungal strains in the environment that may subsequently cause difficult-to-treat infections in humans. nih.gov Future preclinical research should therefore include surveillance of environmental and agricultural fungal isolates to monitor for any shifts in sensitivity to Amorolfine.

Given that Amorolfine has demonstrated activity against fungi pathogenic to plants, there is potential for investigating Amorolfine itself or novel derivatives for specialized agricultural applications. nih.gov Such research would need to be coupled with a thorough assessment of environmental fate and toxicology. The development of new agricultural fungicides based on the Amorolfine scaffold could focus on creating compounds with high efficacy against specific plant pathogens while minimizing the potential for cross-resistance with medically important antifungals.

Table 2: Examples of Morpholine Fungicides in Agriculture

Compound Name Primary Agricultural Use
Fenpropimorph Control of powdery mildew and rusts in cereals
Tridemorph Control of powdery mildew in cereals and other crops
Dodemorph Control of powdery mildew on ornamental plants like roses
Aldimorph Cereal fungicide

Q & A

Q. What are the key physicochemical properties of meta-Amorolfine critical for experimental design?

Methodological Answer:

  • Prioritize evaluating solubility (in polar vs. nonpolar solvents), stability under varying pH/temperature, and partition coefficients (logP) to determine bioavailability and formulation strategies. Use HPLC or mass spectrometry for quantitative analysis .
  • Refer to safety data sheets (SDS) for handling guidelines, particularly regarding aquatic toxicity (GHS H411 classification) and skin irritation risks (H315) during laboratory preparation .

Q. How should researchers design in vitro studies to assess this compound’s antifungal efficacy?

Methodological Answer:

  • Use standardized fungal strains (e.g., Candida albicans ATCC 10231) and control for inoculum size via McFarland standards.
  • Employ broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and validate results with triplicate assays to address biological variability .

Q. What statistical approaches are appropriate for dose-response analysis in preclinical studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., log-logistic or Hill equation) to estimate EC50/IC50 values. Use software like GraphPad Prism for curve fitting and assess goodness-of-fit via R² and residual plots.
  • For small sample sizes, consider non-parametric methods (e.g., Kruskal-Wallis test) to avoid normality assumptions .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s cytotoxicity across cell lines?

Methodological Answer:

  • Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell passage number, culture media composition).
  • Perform meta-regression to assess heterogeneity sources (e.g., exposure duration, assay type). Stratify analysis by cell type (e.g., primary vs. cancer cells) and adjust for publication bias via funnel plots .

Q. What methodologies optimize the detection of this compound metabolites in pharmacokinetic studies?

Methodological Answer:

  • Use LC-MS/MS with deuterated internal standards for high sensitivity. Validate methods per FDA bioanalytical guidelines (precision, accuracy, matrix effects).
  • For tissue distribution studies, employ autoradiography or MALDI imaging in animal models, ensuring ethical compliance (IACUC protocols) .

Q. How should conflicting results between in vitro and in vivo efficacy data be addressed?

Methodological Answer:

  • Apply the PICO framework to refine the research question: Population (model organism), Intervention (dose/route), Comparison (positive/negative controls), Outcome (e.g., fungal burden reduction).
  • Use translational metrics like "efficacy ratio" (in vitro MIC vs. in vivo ED50) to identify discrepancies caused by bioavailability or host-pathogen interactions .

Q. What strategies enhance reproducibility in this compound’s mechanistic studies?

Methodological Answer:

  • Adopt FAIR data principles: Ensure raw data (e.g., microscopy images, flow cytometry files) are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or Figshare.
  • Document experimental protocols in granular detail, including batch numbers of reagents and equipment calibration logs .

Q. How to design a dose-response meta-analysis for this compound’s long-term toxicity?

Methodological Answer:

  • Extract individual participant data (IPD) from preclinical studies to model cumulative exposure effects. Use random-effects models to account for inter-study variability.
  • Assess risk of bias via SYRCLE’s RoB tool for animal studies and GRADE for evidence certainty .

Contradiction and Synthesis

Q. What frameworks resolve contradictions between this compound’s efficacy in lab vs. clinical isolates?

Methodological Answer:

  • Perform phenotypic (e.g., ATP-based viability assays) and genotypic (e.g., ERG11 gene sequencing) profiling of clinical isolates. Compare with lab strains to identify resistance mechanisms.
  • Use mixed-methods synthesis: Pair quantitative MIC data with qualitative genomic insights to explain divergence .

Q. How to validate this compound’s molecular targets using computational and experimental approaches?

Methodological Answer:

  • Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to assess binding affinity.
  • Employ CRISPR-Cas9 knockout models to confirm target necessity. Cross-validate with transcriptomic profiling (RNA-seq) to identify downstream effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.